REACTION_CXSMILES
|
C([O:3][C:4](=[O:18])[CH:5]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Br:17])[N:12]=1)C(OCC)=O)C.C(=O)([O-])[O-].[K+].[K+].[Cl-].[NH4+]>O>[Br:17][C:13]1[N:12]=[C:11]([CH2:5][C:4]([OH:18])=[O:3])[CH:16]=[CH:15][CH:14]=1 |f:1.2.3,4.5|
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Name
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2-(6-Bromo-pyridin-2-yl)-malonic acid diethyl ester
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Quantity
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64 g
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Type
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reactant
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Smiles
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C(C)OC(C(C(=O)OCC)C1=NC(=CC=C1)Br)=O
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Name
|
|
Quantity
|
279.8 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the reaction mixture was heated
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Type
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CUSTOM
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Details
|
the product formed
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Type
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EXTRACTION
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Details
|
was extracted with ethyl acetate (3×800 ml)
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Type
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WASH
|
Details
|
washed with brine (10 ml)
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Type
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CONCENTRATION
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Details
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Organic layer was concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC(=N1)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |